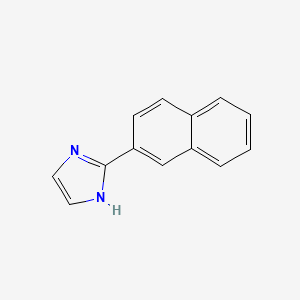

2-Naphthyl imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Advanced Organic and Inorganic Systems

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. jocpr.comajrconline.orgmdpi.com Its unique properties, such as amphoteric character and the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility. bohrium.com The imidazole ring is a key component of essential biomolecules like the amino acid histidine, which plays a crucial role in enzyme catalysis. nih.gov In medicinal chemistry, the imidazole scaffold is a "privileged structure," frequently incorporated into drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comajrconline.org Beyond the biological realm, imidazole derivatives are integral to the development of ionic liquids, catalysts, and functional materials for optical and electronic applications. mdpi.comrsc.org

Rationale for Naphthyl Substitution: Aromaticity, Electronic Modulation, and Extended π-Conjugation

The introduction of a naphthyl group onto the imidazole core significantly modifies its physicochemical properties. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, extends the π-conjugated system of the imidazole ring. This extended conjugation has profound effects on the electronic and photophysical characteristics of the molecule. It can lead to a redshift in absorption and emission spectra, making these compounds suitable for applications in optoelectronics. Furthermore, the bulky naphthyl group can introduce specific steric constraints, influencing the molecule's conformation and its interactions with other molecules or metal centers. This steric hindrance can be strategically employed in the design of catalysts and sensors.

Overview of Key Research Trajectories for 2-Naphthyl Imidazole Derivatives in Chemical Sciences

Research into this compound derivatives is proceeding along several key trajectories. A primary focus is on the development of novel synthetic methodologies to access a diverse range of substituted 2-naphthyl imidazoles. researchgate.netresearchgate.net In materials science, these compounds are being actively investigated as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes for chemical sensing. rsc.orgresearchgate.netrsc.org The ability of the imidazole nitrogen atoms to coordinate with metal ions has also led to extensive exploration of this compound derivatives as ligands in coordination chemistry and catalysis. ingentaconnect.comresearchgate.netderpharmachemica.com The resulting metal complexes have shown promise in various catalytic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1H-imidazole |

InChI |

InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-9H,(H,14,15) |

InChI Key |

CGKIWDGOFLFAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 2 Naphthyl Imidazoles

Classical and Modern Approaches to Imidazole (B134444) Ring Formation

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry. For the synthesis of 2-naphthyl imidazoles, both time-honored and contemporary methods are utilized, primarily involving the condensation of multiple components to build the heterocyclic core.

Debus-Radziszewski Reaction and its Mechanistic Variants

The Debus-Radziszewski reaction is a foundational method for imidazole synthesis, first reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski. scribd.comijprajournal.comscribd.com This reaction classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.comwikipedia.orgresearchgate.net In the context of 2-naphthyl imidazoles, 2-naphthaldehyde (B31174) serves as the aldehyde component. The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound reacts with ammonia to form a diimine intermediate. scribd.comwikipedia.org This diimine then condenses with the aldehyde to form the final imidazole product. scribd.comwikipedia.org However, the exact mechanism is still a subject of investigation. wikipedia.org

A significant modification of this reaction involves the replacement of one equivalent of ammonia with a primary amine, leading to the formation of N-substituted imidazoles. scribd.comwikipedia.org This four-component reaction significantly expands the synthetic utility of the Debus-Radziszewski approach, allowing for the introduction of various substituents on the imidazole nitrogen. tandfonline.com Despite its utility, the classical Debus-Radziszewski reaction can sometimes suffer from low yields and the formation of side products. ijprajournal.comscribd.com

| Reaction | Reactants | Key Features |

| Debus-Radziszewski Reaction | 1,2-dicarbonyl, aldehyde (2-naphthaldehyde), ammonia | Forms the core imidazole ring. scribd.comwikipedia.org |

| Four-Component Variant | 1,2-dicarbonyl, aldehyde, primary amine, ammonium (B1175870) acetate (B1210297) | Allows for N-substitution on the imidazole ring. tandfonline.com |

Multi-Component Reactions (MCRs) for Naphthyl Imidazole Skeletons

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.comresearchgate.net The Debus-Radziszewski reaction itself is a prime example of an MCR. scribd.comwikipedia.org The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, including those with a 2-naphthyl group, heavily relies on these one-pot condensation reactions. tandfonline.comresearchgate.netresearchgate.net

Typically, these MCRs involve the reaction of a 1,2-diketone (like benzil), an aldehyde (such as 2-naphthaldehyde), and a source of ammonia (often ammonium acetate). ijprajournal.comtandfonline.comresearchgate.net For the synthesis of tetrasubstituted imidazoles, a primary amine is also included in the reaction mixture. tandfonline.com The use of MCRs is advantageous due to their operational simplicity, atom economy, and the ability to generate diverse molecular structures from readily available starting materials. researchgate.net Various catalysts have been employed to improve the efficiency and yield of these MCRs for synthesizing 2-naphthyl imidazoles. researchgate.net

Catalytic Strategies in 2-Naphthyl Imidazole Synthesis

The development of catalytic systems has been instrumental in advancing the synthesis of 2-naphthyl imidazoles, offering milder reaction conditions, higher yields, and greater selectivity. These strategies encompass a wide range of catalysts, from metal complexes to Brønsted and Lewis acids, and innovative heterogeneous systems.

Metal-Catalyzed Routes (e.g., Ni(0) and Cu(I)-catalyzed cross-coupling)

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of imidazoles. Nickel(0)-catalyzed direct C-2 arylation of an existing imidazole ring with a naphthyl halide or equivalent is a viable method to introduce the 2-naphthyl moiety. researchgate.netrsc.org This approach involves the activation of a C-H bond at the 2-position of the imidazole. rsc.org

Copper(I) catalysts are also widely used, particularly in MCRs for the synthesis of substituted imidazoles. nih.gov For instance, Cu(I) can catalyze the coupling of various components to form the imidazole ring. beilstein-journals.org Copper-catalyzed reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov A dual Ni/Cu catalytic system has also been reported for the C-H arylation of related heterocycles, suggesting potential applicability for this compound synthesis. researchgate.net

| Catalyst System | Reaction Type | Substrates |

| Ni(0) | C-H Arylation | Imidazole, 2-Naphthyl halide |

| Cu(I) | Multi-component Reaction | Aldehyde, Diketone, Amine |

Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids are effective catalysts for the synthesis of 2-naphthyl imidazoles, primarily by activating the reactants in multi-component condensation reactions.

Brønsted acids , such as p-toluenesulfonic acid, facilitate the reaction by protonating carbonyl groups, thereby increasing their electrophilicity and promoting the condensation steps. researchgate.net Various acidic ionic liquids have also been employed as recyclable and environmentally friendly Brønsted acid catalysts. orgchemres.orgscielo.org.za

Lewis acids also play a crucial role in promoting these syntheses. Examples include:

Indium(III) fluoride (B91410) (InF3): A mild Lewis acid that can catalyze the formation of the imidazole ring.

Boron trifluoride etherate on silica (B1680970) (BF3.SiO2): A solid-supported Lewis acid that offers easy separation and reusability.

Antimony trichloride (B1173362) on silica (SbCl3-silica): Another heterogeneous Lewis acid catalyst used for microwave-assisted synthesis of trisubstituted imidazoles. biomedpharmajournal.org

Ceric ammonium nitrate (B79036) (CAN): A versatile oxidant and Lewis acid that can catalyze the one-pot synthesis of imidazoles from various aldehydes, including those with a naphthyl group. biomedpharmajournal.orgfardapaper.ir

The choice of acid catalyst can significantly influence the reaction rate and yield, with heterogeneous and reusable catalysts being particularly attractive from a green chemistry perspective. nih.gov

Heterogeneous and Nanoparticle-Supported Catalysts

To address the challenges of catalyst separation and recycling, significant research has focused on developing heterogeneous and nanoparticle-supported catalysts for this compound synthesis. These catalysts often exhibit high stability and can be easily recovered and reused multiple times without a significant loss of activity.

Examples of such catalysts include:

Fe3O4@SiO2/BNC (bipyridinium nanocomposite): A magnetic nanoparticle-supported catalyst used for the solvent-free synthesis of tetrasubstituted imidazoles. nih.gov The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet. nih.govresearchgate.net

Silica-supported heteropolytungstic acid: A solid acid catalyst that effectively promotes the synthesis of substituted imidazoles.

The general strategy involves immobilizing the active catalytic species (e.g., an acid or a metal complex) onto a solid support like silica, magnetic nanoparticles, or polymers. nih.govacademie-sciences.frrsc.org This approach not only simplifies the work-up procedure but also often enhances the catalyst's stability and longevity. ajol.inforesearchgate.net

| Catalyst | Support | Key Advantage |

| Bipyridinium Nanocomposite (BNC) | Fe3O4@SiO2 | Magnetic, reusable, solvent-free conditions. nih.govresearchgate.net |

| Heteropolytungstic Acid | Silica | Solid acid, high efficiency. |

Organocatalysis and Metal-Free Approaches

The development of synthetic routes that avoid the use of metal catalysts is a significant area of research, driven by the need to reduce costs and environmental impact. Organocatalysis and other metal-free methods have emerged as powerful alternatives for the synthesis of substituted imidazoles.

In this context, various organocatalysts have been successfully employed. For instance, imidazole itself can act as an organocatalyst in multicomponent reactions to produce highly functionalized molecules. rsc.org These reactions proceed in a nearly neutral medium, offering a pathway to diverse molecular structures. rsc.org Other organocatalysts, such as pivalic acid and ascorbic acid (Vitamin C), have also been reported to promote the synthesis of tetrasubstituted imidazoles under solvent-free conditions, providing good to excellent yields. tandfonline.com The use of Brønsted acidic ionic liquids, like N-methyl-2-pyrrolidonium hydrogen sulfate, has been shown to be an efficient and reusable catalytic system for the one-pot synthesis of lophine derivatives (2,4,5-trisubstituted imidazoles) under solvent-free conditions. researchgate.net

Metal-free approaches often involve the use of inexpensive and environmentally benign reagents. For example, an iodine/DMSO system has been utilized for the acid- and metal-free synthesis of 2,4,5-trisubstituted imidazoles starting from internal alkenes and aldehydes. scispace.com This method provides a wide range of imidazole derivatives in moderate to good yields under mild conditions. scispace.com One notable example is the synthesis of 2-(naphthalen-2-yl)-4,5-diphenyl-1H-imidazole, which was achieved in a 79% yield using this system. scispace.com

Furthermore, transition-metal-free coupling reactions are gaining traction. beilstein-journals.org For instance, the coupling of 2H-imidazole 1-oxides with polyphenols can be achieved under metal-free conditions to produce bioactive bifunctional compounds. beilstein-journals.org Similarly, a metal-free, three-component condensation of 2-unsubstituted imidazole 1-oxides with arylglyoxals and CH-acids has been developed for the C-2 functionalization of the imidazole ring. beilstein-journals.org

The following table summarizes selected organocatalytic and metal-free approaches for the synthesis of imidazole derivatives.

| Catalyst/Reagent System | Reactants | Conditions | Product Type | Yield (%) | Reference |

| Imidazole | Malononitrile, Aldehyde, Nucleophile | Reflux in ethanol (B145695) | Functionalized hetero- and carbocycles | - | rsc.org |

| Pivalic Acid | Acetylenes, Aldehydes, Primary Amines, AcONH₄ | 140 °C, DMSO/water | 1,2,4,5-Tetrasubstituted imidazoles | 65-88 | tandfonline.com |

| Ascorbic Acid (10 mol%) | Benzil, Primary Amines, Aldehyde, Ammonium Acetate | 100 °C, Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | Good to excellent | tandfonline.com |

| Iodine/DMSO | Internal Alkenes, Aldehydes | Mild conditions | 2,4,5-Trisubstituted imidazoles | Moderate to good | scispace.com |

| Selectfluor™ | Benzil, Aryl Aldehydes, Ammonium Acetate | Ultrasound, Solvent-free | 2,4,5-Triarylimidazoles | Excellent | academie-sciences.fr |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 2-naphthyl imidazoles to minimize environmental impact and enhance sustainability. Key strategies include performing reactions under solvent-free conditions and utilizing environmentally benign solvents and reagents.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to dispose of. These reactions are typically characterized by high efficiency, easy separation and purification, and mild reaction conditions. researchgate.net

Several methods for the synthesis of substituted imidazoles under solvent-free conditions have been developed. One approach involves grinding a mixture of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate with a catalyst like molecular iodine at room temperature. researchgate.net This method is noted for its short reaction times and clean reaction profile. researchgate.net Similarly, a one-pot synthesis of imidazole derivatives can be achieved by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at around 70 °C without any solvent. asianpubs.org

The use of solid-supported catalysts is another effective strategy for solvent-free synthesis. For example, a silica-supported titanium-based catalyst has been used for the synthesis of 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles in the absence of a solvent. nih.gov This method offers advantages such as catalyst recyclability and high yields. nih.gov Other solid acid catalysts like MoO₃-SiO₂ have also been employed in solvent-free or near solvent-free conditions. nih.gov

The following table highlights examples of solvent-free synthesis of imidazole derivatives.

| Catalyst/Condition | Reactants | Product Type | Yield (%) | Reference |

| Molecular Iodine (grinding) | 1,2-Diketones, Aromatic Aldehydes, Ammonium Acetate | 2,4,5-Triaryl substituted imidazoles | Very good | researchgate.net |

| Heating (70 °C) | Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | Benzyl-substituted imidazoles | High | asianpubs.org |

| TiCl₃-SiO₂ | Multicomponent Reaction | 2,4,5-Triaryl and 1,2,4,5-Tetraryl imidazoles | High | nih.gov |

| (NH₄)₆Mo₇O₂₄·4H₂O (Microwave) | Benzil, Aryl Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted imidazoles | 93-94 | ias.ac.in |

Utilization of Environmentally Benign Solvents and Reagents (e.g., DMF as formylation reagent and solvent)

The use of greener solvents and reagents is a cornerstone of sustainable chemistry. In the context of this compound synthesis, this includes replacing hazardous substances with safer alternatives.

N,N-Dimethylformamide (DMF) is a versatile compound that can serve as both a solvent and a formylating agent, reducing the need for other, more hazardous formylation reagents. researchgate.netsioc-journal.cn While traditionally viewed as a conventional solvent, its dual role can contribute to process simplification. researchgate.net For instance, the N-formylation of amines can be achieved using DMF as the formyl source, sometimes in the presence of a catalyst. researchgate.net Imidazole has been used in conjunction with DMF, where DMF acts as both the solvent and the source of the formyl group. beilstein-journals.org

The search for environmentally friendly solvents has also led to the exploration of ionic liquids. ijcce.ac.ir These compounds are often non-volatile and can be recycled, making them a greener alternative to traditional organic solvents. ijcce.ac.irresearchgate.net For example, an ionic liquid was used as both a catalyst and a solvent for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthol derivatives. ijcce.ac.ir

Water is another environmentally benign solvent that has been used for the synthesis of imidazole derivatives. For example, ZnO nanorods have been shown to be an effective catalyst for the synthesis of trisubstituted imidazoles in water under reflux conditions. researchgate.net

The table below provides examples of the use of greener solvents and reagents in imidazole synthesis.

| Solvent/Reagent | Role | Reaction Type | Conditions | Reference |

| N,N-Dimethylformamide (DMF) | Solvent and Formylating Agent | N-formylation of amines | Varies | researchgate.netbeilstein-journals.org |

| Ionic Liquid | Catalyst and Solvent | One-pot, three-component synthesis | 25 °C | ijcce.ac.ir |

| Water | Solvent | Synthesis of trisubstituted imidazoles | Reflux | researchgate.net |

Advanced Synthetic Techniques

To enhance reaction rates, improve yields, and increase energy efficiency, advanced synthetic techniques such as microwave-assisted synthesis and ultrasonic irradiation are being increasingly applied to the synthesis of 2-naphthyl imidazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. ijprs.comasianpubs.orgscielo.org.mx This method involves the use of microwave irradiation to rapidly heat the reaction mixture.

The synthesis of naphthaimidazoles has been successfully achieved using microwave irradiation. For example, the condensation of 2,3-naphthalenediamine with aromatic aldehydes in the presence of an acid catalyst in ethanol can be performed under microwave irradiation to yield the desired products. ijprs.com This method has been shown to be more efficient than conventional heating. ijprs.com

Microwave irradiation is also highly effective for the solvent-free synthesis of substituted imidazoles. ias.ac.in For instance, a mixture of benzil, an aldehyde, and ammonium acetate can be irradiated in the presence of a catalyst like ammonium heptamolybdate tetrahydrate to produce 2,4,5-trisubstituted imidazoles in high yields within minutes. ias.ac.in In one study, the synthesis of 2-naphthyl substituted imidazole under microwave irradiation resulted in a 94% yield in just 10 minutes. ias.ac.in

The following table presents data from microwave-assisted synthesis of imidazole derivatives.

| Catalyst | Reactants | Conditions | Yield (%) | Time (min) | Reference |

| HCl (5% w/w) | 2,3-Naphthalenediamine, Benzaldehyde | Microwave, Ethanol | - | - | ijprs.com |

| (NH₄)₆Mo₇O₂₄·4H₂O | Benzil, 2-Naphthaldehyde, Ammonium Acetate | Microwave (100W), Solvent-free | 94 | 10 | ias.ac.in |

| Glacial Acetic Acid | 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)acetohydrazide, Substituted Aldehydes | Microwave, DMSO | - | 2-3 | asianpubs.org |

| None (Ionic Liquid) | 1,2-Diketone, Aldehyde, Ammonium Acetate | Microwave, Solvent-free | 83-92 | 2-3 | tandfonline.com |

Ultrasonic Irradiation Methods

Ultrasonic irradiation, or sonochemistry, utilizes the energy from high-frequency sound waves to induce chemical reactions. This technique can enhance reaction rates and yields, often under milder conditions than conventional methods. researchgate.netmdpi.com The phenomenon of cavitation, the formation and collapse of microscopic bubbles, is responsible for the chemical effects of ultrasound. rsc.org

Ultrasonic irradiation has been applied to the synthesis of various imidazole derivatives. mdpi.combiomedpharmajournal.org For instance, the synthesis of 1-hydroxy imidazole N-oxides has been successfully carried out under solvent-free conditions using ultrasonic irradiation, resulting in higher yields and shorter reaction times compared to mechanical stirring or conventional heating. rsc.org In one case, the yield for the synthesis of a specific imidazole N-oxide derivative increased from 60% (mechanical stirring for 24 hours) to 85% in just 50 minutes under ultrasound. rsc.org

The use of catalysts in conjunction with ultrasound can further enhance reaction efficiency. For example, a one-pot, three-component synthesis of 2,4,5-triarylimidazoles has been developed using Selectfluor™ as a catalyst under ultrasound irradiation and solvent-free conditions, leading to excellent yields in very short reaction times (10-15 minutes). academie-sciences.fr Similarly, CoFe₂O₄ nanoparticles have been used as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under sonication, achieving high yields in as little as 20 minutes. mdpi.com

The table below summarizes findings from the ultrasonic-assisted synthesis of imidazole derivatives.

| Catalyst/Reagent | Reactants | Conditions | Yield (%) | Time (min) | Reference |

| None | - | Ultrasound, Solvent-free, Room Temperature | 85 | 50 | rsc.org |

| SBA-15/SO₃H | One-pot reaction | Ultrasound, 100 °C | Excellent | Short | researchgate.net |

| Selectfluor™ (15 mol%) | Benzil, Aryl Aldehydes, Ammonium Acetate | Ultrasound, Solvent-free | Excellent | 10-15 | academie-sciences.fr |

| CoFe₂O₄ NPs | Diketone, Aldehyde, Ammonium Acetate | Ultrasound, Paramagnetic nano-catalyst | up to 95 | 20 | mdpi.com |

Functionalization and Derivatization Strategies of the Naphthyl Imidazole Core

The this compound scaffold is a privileged structure in medicinal chemistry and materials science. Its versatile core allows for extensive functionalization and derivatization, enabling the fine-tuning of its physicochemical and biological properties. Strategic modifications can be made at three primary locations: the imidazole nitrogen atoms, the naphthyl ring system, and through the introduction of auxiliary functional groups onto the core structure.

N-Alkylation and N-Arylation of the Imidazole Nitrogen

Modification of the imidazole nitrogen atoms is a fundamental strategy for altering the steric and electronic properties of the this compound core. N-alkylation and N-arylation reactions introduce alkyl or aryl substituents, which can significantly influence molecular conformation, solubility, and intermolecular interactions.

N-Alkylation: The N-alkylation of imidazoles is a well-established transformation. nih.govresearchgate.net For this compound derivatives, this is commonly achieved by reacting the N-H group with alkyl halides in the presence of a base. organic-chemistry.org For instance, a series of oxime ether derivatives were synthesized through the reaction of 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanone oxime with various alkyl halides. researchgate.net The choice of solvent and base is crucial for reaction efficiency. Ionic liquids, in the presence of potassium hydroxide (B78521), have been shown to be effective media for the N-alkylation of various N-acidic heterocycles, including imidazoles. organic-chemistry.org Cesium hydroxide is also an effective base for promoting selective N-monoalkylation of primary amines. organic-chemistry.org More recently, biocatalytic methods using reductive aminases have been developed for N-alkylation, offering a green alternative to traditional chemical methods by utilizing primary alcohols or carboxylic acids as alkylating agents. nih.gov

N-Arylation: The introduction of aryl groups at the imidazole nitrogen can be accomplished through several catalytic methods, most notably copper- and palladium-catalyzed cross-coupling reactions. researchgate.net The Chan-Lam coupling, which utilizes arylboronic acids as the aryl source in the presence of a copper catalyst, is a widely used method for the N-arylation of imidazoles and other nitrogen-containing heterocycles under mild conditions. organic-chemistry.org Heterogeneous copper(I) oxide has proven effective for this transformation at room temperature without the need for an additional base. organic-chemistry.org For more challenging couplings involving aryl bromides or iodides, ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can enhance the efficiency of copper-catalyzed reactions. organic-chemistry.org

| Reaction Type | Substrate | Reagent | Catalyst / Conditions | Product | Yield | Citation |

| N-Alkylation | 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanone oxime | Various Alkyl Halides | Base | O-alkyl oxime ether derivatives | N/A | researchgate.net |

| N-Alkylation | Phthalimide, Indole (B1671886), Benzimidazole (B57391) | Alkyl Halides | KOH / Ionic Liquid | N-Alkyl heterocycles | Good | organic-chemistry.org |

| N-Arylation | Imidazole | Arylboronic Acids | Cu₂O / Methanol, RT | N-Aryl Imidazoles | Very Good | organic-chemistry.org |

| N-Arylation | Imidazole | Aryl Iodides/Bromides | CuI / 4,7-dimethoxy-1,10-phenanthroline | N-Aryl Imidazoles | Good-Excellent | organic-chemistry.org |

Regioselective Substitution on the Naphthyl Moiety

Targeted functionalization of the naphthyl ring is critical for expanding the structural diversity of 2-naphthyl imidazoles. Regioselective substitution reactions, particularly electrophilic aromatic substitution, allow for the precise placement of functional groups on the naphthalene (B1677914) core, which can then serve as handles for further modifications.

Electrophilic Bromination: Bromination is a key transformation, as the resulting bromo-substituted naphthyl imidazole is a versatile intermediate for a wide array of cross-coupling reactions. The regioselectivity of electrophilic substitution on the naphthalene ring is influenced by both the electronic nature of the existing substituents and the reaction conditions. orientjchem.org For naphthyl systems, electrophilic attack is generally favored at positions with the highest electron density and steric accessibility. acs.orgnih.gov

Research has demonstrated the regioselective electrophilic bromination of a 2'-naphthyl imidazole derivative at the C-2 position. scispace.com Metal-free electrochemical methods have also been developed for the regioselective bromination of imidazo-heteroarenes, using an organic bromide salt that acts as both the brominating agent and the electrolyte. rsc.org This approach is environmentally friendly and compatible with various functional groups. rsc.org The choice of brominating agent, such as N-Bromosuccinimide (NBS), and solvent can direct the substitution to specific positions on the aromatic core. nih.gov

| Reaction Type | Substrate | Reagent | Conditions | Product | Yield | Citation |

| Electrophilic Bromination | 2'-Naphthyl imidazole derivative | Electrophilic bromine source | N/A | C-2 Bromo-2'-naphthyl imidazole | N/A | scispace.com |

| Electrophilic Bromination | Imidazo heteroaromatic motifs | Tetra-n-butylammonium bromide (TBAB) | Electrochemical (C(+)/C(-) electrodes) | Regioselectively brominated products | Good-Excellent | rsc.org |

| Electrophilic Bromination | 5-Methoxy-bacteriochlorin | N-Bromosuccinimide (NBS) | Neutral media | 15-bromo analogue | 85% | nih.gov |

Introduction of Diverse Auxiliary Functional Groups

The introduction of varied functional groups onto the this compound core is essential for creating molecules with tailored functions. This can be achieved by building upon the core structure or by utilizing pre-functionalized starting materials.

Cross-Coupling Reactions: Palladium-mediated cross-coupling reactions are powerful tools for introducing a wide range of substituents onto a halogenated naphthyl imidazole core. nih.gov Following regioselective bromination of the naphthyl moiety, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of aryl, pyridyl, ethynyl, and amino functionalities, among others. nih.gov For example, a 15-bromo-substituted bacteriochlorin (B1244331) was successfully functionalized with groups like 4-(tert-butoxycarbonylmethoxy)phenyl, 4-pyridyl, and N-benzamido in good yields. nih.gov

Condensation and Multi-component Reactions: Diverse functional groups can also be incorporated during the synthesis of the imidazole ring itself. The Debus-Radziszewski-Japp reaction and its variations allow for the synthesis of tri- and tetrasubstituted imidazoles from aldehydes, 1,2-dicarbonyl compounds, and amines. researchgate.net A novel method for synthesizing aldo-naphthimidazoles involves the iodine-catalyzed oxidative condensation of aldoses with 2,3-naphthalenediamine. mdpi.comresearchgate.net This reaction directly attaches carbohydrate moieties to the imidazole ring, creating glycoconjugates with potential applications in chemical biology. mdpi.comresearchgate.netnih.gov

Modification of Existing Functionalities: Further derivatization can be achieved by modifying functional groups already present on the scaffold. For example, the synthesis of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime provides a ketone functionality that can be converted into an oxime. This oxime can then be further derivatized into a series of oxime esters through Steglich esterification with various carboxylic acids, introducing a new layer of structural diversity. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Catalyst / Conditions | Product Type | Yield | Citation |

| Suzuki Coupling | 15-Bromo-bacteriochlorin | 4-(tert-butoxycarbonylmethoxy)phenylboronic acid | Pd-mediated | Aryl-substituted bacteriochlorin | 85% | nih.gov |

| Sonogashira Coupling | 15-Bromo-bacteriochlorin | Phenylethyne | Pd-mediated | Ethynyl-substituted bacteriochlorin | 49% | nih.gov |

| Buchwald-Hartwig Coupling | 15-Bromo-bacteriochlorin | Benzamide | Pd-mediated | Amido-substituted bacteriochlorin | 78% | nih.gov |

| Oxidative Condensation | D-Glucose, 2,3-Naphthalenediamine | I₂ | Acetic acid, RT | D-Gluco-naphthylimidazole | High | mdpi.comresearchgate.net |

| Steglich Esterification | Nafimidone oxime | Various Carboxylic Acids | DCC/DMAP | Oxime ester derivatives | N/A | researchgate.net |

Spectroscopic and Structural Elucidation of 2 Naphthyl Imidazoles

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of 2-Naphthyl imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 2-Naphthyl imidazole (B134444) derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

In the ¹H NMR spectrum of 2-(1H-Imidazol-1-yl)-1-phenylethanone, a derivative of imidazole, characteristic signals are observed. acs.org A singlet appearing at 5.35 ppm is attributed to the two protons of the methylene (B1212753) group (CH₂), while the imidazole ring protons appear as singlets at 6.87 ppm and 7.04 ppm. acs.org The aromatic protons of the phenyl group are observed as a multiplet in the range of 7.42-7.48 ppm and as a triplet at 7.59 ppm, with the remaining two protons showing as a doublet at 7.90 ppm. acs.org For 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the methylene protons appear as a multiplet between 4.00 and 4.13 ppm, and the hydroxyl proton gives a broad singlet at 5.82 ppm. acs.org

The ¹³C NMR spectrum provides further structural confirmation. For 2-(1H-Imidazol-1-yl)-1-phenylethanone, the methylene carbon resonates at 52.49 ppm. acs.org The imidazole ring carbons are found at 120.37 ppm and 120.92 ppm, while the phenyl carbons appear at 129.05 ppm, 129.32 ppm, 134.10 ppm, and 138.14 ppm. acs.org The carbonyl carbon (C=O) is characteristically downfield at 191.86 ppm. acs.org In the case of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the carbon attached to the hydroxyl group is observed at 71.72 ppm. acs.org

Complexes of 2-Naphthyl imidazole, such as those involving ruthenium(II) and osmium(II), have also been characterized by ¹H NMR spectroscopy. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for select Imidazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 2-(1H-Imidazol-1-yl)-1-phenylethanone | ¹H | 5.35 | s | CH₂ |

| 6.87 | s | Imidazole-H | ||

| 7.04 | s | Imidazole-H | ||

| 7.42-7.48 | m | Phenyl-H | ||

| 7.59 | t | Phenyl-H | ||

| 7.90 | d | Phenyl-H | ||

| ¹³C | 52.49 | CH₂ | ||

| 120.37 | Imidazole-C | |||

| 120.92 | Imidazole-C | |||

| 129.05, 129.32, 134.10, 138.14 | Phenyl-C | |||

| 191.86 | C=O | |||

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | ¹H | 4.00-4.13 | m | CH₂ |

| 5.82 | bs | OH | ||

| ¹³C | 53.76 | CH₂ | ||

| 71.72 | C-OH |

Data sourced from various studies. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound derivatives by measuring the absorption of infrared radiation.

In the FT-IR spectrum of 2-(1H-Imidazol-1-yl)-1-phenylethanone, a prominent band at 1692 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. acs.org The C=N stretch of the imidazole ring is observed at 1596 cm⁻¹. acs.org Aromatic C-H stretching vibrations are seen at 3129 cm⁻¹, while aliphatic C-H stretching is found at 2933 cm⁻¹. acs.org For 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the O-H stretch is identified by a broad band at 3115 cm⁻¹, and the C=N stretch appears at 1594 cm⁻¹. acs.org In coordination polymers containing 2-(2-naphthyl)-1H-imidazole-4,5-dicarboxylic acid (H₃NIDC), characteristic IR bands are observed, such as a medium intensity band at 3349 cm⁻¹ and a strong band at 1672 cm⁻¹. rsc.org

Derivatives like N-(2-ethylhexyl)naphthalene-3,4-(4,5-dicyano-1,2-benzimidazole)-9,10-dicarboxyimide show characteristic peaks for aromatic and aliphatic C-H (3100–3040 cm⁻¹ and 2960–2853 cm⁻¹), CN (2233 cm⁻¹), and C=O (1704 and 1668 cm⁻¹) groups. informahealthcare.com

Table 2: Characteristic FT-IR Absorption Bands for select Imidazole Derivatives

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2-(1H-Imidazol-1-yl)-1-phenylethanone | 3129 | Aromatic C-H stretch | |

| 2933 | Aliphatic C-H stretch | ||

| 1692 | C=O stretch | ||

| 1596 | C=N stretch | ||

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 3115 | Broad | O-H stretch |

| 1594 | C=N stretch | ||

| 2-(2-naphthyl)-1H-imidazole-4,5-dicarboxylic acid complex | 3349 | m | |

| 1672 | s |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectra of 2-substituted naphth[1,2-d]imidazoles typically exhibit two absorption bands in the ultraviolet region. mdpi.com These correspond to π→π* transitions of the substituent at the C2 position of the naphthoimidazole ring (around 314 nm) and of the imidazole ring itself (around 363 nm). mdpi.com The solvent polarity can influence these absorption bands, with some derivatives showing a bathochromic (red) shift in more polar solvents. mdpi.com

The photophysical properties of phosphated 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole and its magnetic nanoparticles have been investigated using steady-state absorption and emission spectroscopy to determine their spectral maxima. nih.gov Similarly, the UV-Vis spectra of manganese(II) complexes with 1-alkyl-2-(naphthyl-α-azo)imidazole have been used to help establish their molecular and electronic structures. researchgate.netniscpr.res.in

Studies on a naphthalene (B1677914)–phenanthro[9,10-d]imidazole-based molecule have shown that its UV-Vis absorption and emission spectra are sensitive to solvent polarity and aggregation, leading to tunable fluorescence. rsc.org

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. rsc.org For instance, the calculated mass for a specific imidazole derivative was found to be in close agreement with the experimentally determined mass. rsc.org

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which serves as a fundamental check of purity and composition. For a cadmium complex of 2-Naphthyl-1H-imidazole-4,5-dicarboxylic acid, the calculated and found percentages of Carbon, Hydrogen, and Nitrogen were very similar. rsc.org Likewise, various Ru(II) and Os(II) complexes with imidazole-based ligands have been thoroughly characterized by elemental analysis and ESI mass spectrometry. nih.gov

Solid-State Structural Analysis

While spectroscopic methods provide valuable data on molecular structure, solid-state analysis offers a definitive three-dimensional picture of the molecule's arrangement in a crystal.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. This technique has been successfully applied to various this compound derivatives and their coordination polymers.

For example, the crystal structures of coordination polymers involving 2-(2-naphthyl)-1H-imidazole-4,5-dicarboxylic acid (H₃NIDC) have been determined by SCXRD. rsc.orgingentaconnect.com These studies revealed complex three-dimensional architectures, including one with 1D channels and another with a sheet structure. ingentaconnect.com The data collection for these structures is often performed at room temperature using Mo-Kα radiation. rsc.org

The molecular structure of a manganese(II) complex with 1-ethyl-2-(naphthyl-α-azo)imidazole was confirmed to have a tetrahedrally coordinated MnN₄ structure through SCXRD. researchgate.netniscpr.res.in Similarly, the solid-state molecular structures of ruthenium(II) complexes bearing a terpyridyl ligand linked to a pyrenyl-benzimidazole moiety have also been determined by X-ray crystallography, providing detailed bond lengths and angles. nih.gov

Powder X-ray Diffraction (PXRD) and Crystallite Size Determination

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the crystalline nature of this compound compounds. The diffraction pattern, with its characteristic sharp and intense peaks, confirms the crystalline structure of these materials. iomcworld.comsysrevpharm.org For instance, studies on imidazole derivatives show distinct peaks at specific 2θ angles, which are indicative of their crystal lattice. iomcworld.com The crystal structure of imidazole itself has been identified as monoclinic. iomcworld.com In the case of metal complexes involving naphthyl-azo-imidazole ligands, single-crystal X-ray diffraction has been used to confirm the precise molecular structure, such as the tetrahedral coordination in a manganese(II) complex. researchgate.net

The analysis of PXRD data also allows for the determination of the average crystallite size, which is a measure of the size of the coherently scattering crystalline domains. wikipedia.org This is often calculated using the Scherrer equation:

D = (K * λ) / (β * cosθ)

Where:

D is the mean crystallite size.

K is the dimensionless shape factor (typically ~0.9). wikipedia.org

λ is the X-ray wavelength. wikipedia.org

β is the line broadening at half the maximum intensity (FWHM) in radians. wikipedia.org

θ is the Bragg angle. wikipedia.org

The Scherrer equation provides a lower bound for the crystallite size and is most applicable to nanoscale materials, typically less than 0.1 to 0.2 µm. wikipedia.org It is important to note that crystallite size is distinct from particle size, as particles can be agglomerates of multiple crystallites. wikipedia.org

Different methods, including the Williamson-Hull plot, can also be used to determine crystallite size from XRD data, sometimes yielding slightly different results compared to the Scherrer equation. unud.ac.id For example, in a study of a gadolinium-lanthanum-barium-copper-oxide compound, the crystallite size calculated by the Scherrer equation was 63.1675 nm, while the Williamson-Hull plot method yielded a size of 97.3040 nm. unud.ac.id

Interactive Data Table: Example XRD Data for Imidazole Derivatives

| Sample | 2θ (degrees) |

| Imidazole (Control) | 12.89, 19.14, 20.31, 20.74, 25.66, 25.91, 30.73 |

| Imidazole (Treated) | 13.01, 20.31, 20.93, 26.08, 30.74, 30.87 |

| 2-Methylimidazole (B133640) (Control) | 17.49, 17.76, 21.77, 25.87, 26.17 |

| 2-Methylimidazole (Treated) | 17.34, 17.59, 17.80, 21.19, 25.88, 26.16 |

This table is based on data for imidazole and 2-methylimidazole and serves as an illustrative example of typical XRD peak positions. iomcworld.com

Vibrational Spectroscopy and Electronic Spectral Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within this compound molecules. acs.org

FT-IR Spectroscopy: The FT-IR spectra of this compound derivatives exhibit characteristic absorption bands. For example, in 1-alkyl-2-(naphthyl-α-azo)imidazoles, specific vibrational frequencies in the IR spectrum help to characterize the molecule. researchgate.net The IR spectrum of 2-naphthol, a related compound, shows characteristic out-of-plane C-H bending vibrations for the naphthalene ring. researchgate.net In a study of 2-Naphthyl-1H-imidazole-4,5-dicarboxylic acid, the IR spectrum showed characteristic bands at 1672 cm⁻¹ and 1559 cm⁻¹. rsc.org The N-H stretching vibration in imidazole monomers is a key feature, appearing around 3518 cm⁻¹ in the gas phase. researchgate.net

Electronic Spectral Studies (UV-Vis): UV-visible spectroscopy is used to study the electronic transitions within the molecule. The absorption spectra of this compound compounds are influenced by the solvent polarity. rsc.orgnih.gov For instance, the UV-vis spectra of 1-alkyl-2-(naphthyl-α-azo)imidazole complexes show multiple transitions, including those related to the azo group. researchgate.netresearchgate.net In a study of a naphthalene-phenanthroimidazole-based molecule, the UV-vis absorption spectra were recorded in different solvents to observe shifts in the absorption maxima, which can provide insights into the electronic structure of the molecule. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies for a Related Imidazole Derivative

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H | 3349 | Medium |

| C-H (aromatic) | 3056 | Weak |

| C=O | 1672 | Strong |

| C=N / C=C | 1559 | Strong |

| C-O | 1268 | Strong |

| N-H bend | 1122 | Medium |

| C-H bend | 808 | Strong |

| C-H bend | 753 | Strong |

This table is based on data for 2-Naphthyl-1H-imidazole-4,5-dicarboxylic acid and illustrates typical FT-IR absorption bands. rsc.org

Microscopic and Surface Characterization (e.g., SEM, EDS for hybrid materials)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful techniques for examining the surface morphology and elemental composition of materials, including hybrid materials incorporating 2-naphthyl imidazoles. rtilab.comnumberanalytics.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample surface, revealing details about its topography and microstructure. rtilab.com It can be used to determine particle size and shape, which can then be compared with the crystallite size obtained from PXRD. unud.ac.id For instance, in the analysis of nanocomposites and hybrid materials, SEM is used to visualize the distribution of nanoparticles or nanowires within a matrix. numberanalytics.com

Energy Dispersive X-ray Spectroscopy (EDS): When combined with SEM, EDS allows for elemental analysis of the sample. france-scientifique.fr By detecting the characteristic X-rays emitted from the sample when struck by the electron beam, EDS can identify the elements present and their relative abundance. france-scientifique.fr This is particularly useful for hybrid materials, where it can confirm the successful grafting of different components and their homogeneous distribution. mdpi.com For example, in a study of hybrid materials based on imidazo[4,5-b]porphyrins grafted onto titanium dioxide, EDS analysis confirmed the presence of the expected elements and their uniform distribution. mdpi.com In the characterization of imidazole-based corrosion inhibitors on steel, SEM-EDS demonstrated the adsorption of the inhibitor and the formation of a protective layer. researchgate.net

Photophysical Properties and Excited State Dynamics of 2 Naphthyl Imidazoles

Luminescence Characteristics

The luminescence of 2-naphthyl imidazoles is a key feature, defined by their fluorescence emission profiles, quantum efficiencies, and the temporal nature of their excited states.

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Derivatives of 2-naphthyl imidazole (B134444) are noted for their fluorescent properties, typically emitting in the blue to green region of the visible spectrum. The exact emission wavelength (λem) and fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, are highly dependent on the specific molecular structure and the surrounding environment.

For instance, a series of naphth[1,2-d]imidazoles, synthesized from β-lapachone, display intense fluorescence emission in the blue region, with emission maxima ranging from 366 to 457 nm. mdpi.com A specific naphthalene (B1677914) imide imidazole derivative (Compound 4) was found to have a broad emission band with a maximum at 505 nm in THF and a remarkably high fluorescence quantum yield of 0.72. informahealthcare.com Similarly, a donor-π-acceptor (D–π–A) probe incorporating imidazole and naphthalene units exhibited an emission maximum at 448 nm in DMSO with a quantum yield of 0.585. rsc.org

The introduction of other functional groups or integration into larger systems like polyimides also modulates these properties. Polyimides synthesized from tetraaryl imidazole diamines and naphthalene tetra carboxylic dianhydride show fluorescence maxima between 420 nm and 531 nm, with quantum yields reaching up to 0.65. iaea.org In another study, fluorophores combining tetraphenylethene (TPE) with an imidazole linked at the 2-position produced an emission at 467 nm with a solid-state quantum yield of 37.0%. hep.com.cn The quantum yield is also sensitive to the substitution pattern on the imidazole ring itself; extending π-conjugation at the 4 and 5 positions can enhance the quantum yield significantly. ictp.it

| Compound Type | Emission Max (λem) | Quantum Yield (ΦF) | Solvent/State | Reference |

|---|---|---|---|---|

| Naphth[1,2-d]imidazoles | 366 - 457 nm | N/A | N/A | mdpi.com |

| Naphthalene Imide Imidazole | 505 nm | 0.72 | THF | informahealthcare.com |

| Imidazole-Naphthalene D-π-A Probe | 448 nm | 0.585 | DMSO | rsc.org |

| Naphthalene-Imidazolium Salt | ~440 nm | up to 0.99 | N/A | nih.gov |

| Tetraaryl Imidazole-Naphthalene Polyimide | 420 - 531 nm | up to 0.65 | N/A | iaea.org |

| TPE-Imidazole (linked at 2-position) | 469 nm | 0.37 | Solid Film | hep.com.cn |

Time-Resolved Fluorometry and Excited State Lifetime Measurements

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For 2-naphthyl imidazole derivatives, these lifetimes are typically in the nanosecond (ns) range, consistent with singlet-state fluorescence.

A naphthalene imide imidazole derivative that exhibits a high quantum yield was also found to possess an excited-state lifetime of 6.51 ns. informahealthcare.com In a study of a naphthalene-based benzimidazole (B57391) dye, a more complex decay was observed with biexponential behavior, featuring lifetime components of 0.7 ns and 2.1 ns at physiological pH. acs.org For some ruthenium(II) complexes, excited state lifetimes can range from 10.0 to 158.5 ns. acs.org The decay of emissive excited states in related Rhenium(I) complexes was determined to be between 2.5 and 10.6 ns. researchgate.net These measurements confirm that the observed luminescence is fluorescence originating from the decay of the first excited singlet state (S₁) to the ground state (S₀).

| Compound Type | Excited State Lifetime (τ) | Conditions | Reference |

|---|---|---|---|

| Naphthalene Imide Imidazole | 6.51 ns | N/A | informahealthcare.com |

| Naphthalene-Benzimidazole Dye | 0.7 ns and 2.1 ns | pH 7.4 | acs.org |

| Rhenium(I) Complexes | 2.5 - 10.6 ns | N/A | researchgate.net |

| Ruthenium(II) Complexes | 10.0 - 158.5 ns | N/A | acs.org |

Influence of Molecular Structure on Photophysical Behavior

The molecular architecture of 2-naphthyl imidazoles is a critical determinant of their photophysical properties. The point of attachment of the naphthyl ring, the electronic nature of substituents, and the potential for specific photochemical reactions all play a role.

Effects of Naphthyl Ring Position and Substituent Electronic Properties on Conjugation and Emission

The position of the naphthyl ring (e.g., 1-naphthyl vs. 2-naphthyl) and the nature of substituents can significantly alter the extent of π-conjugation and, consequently, the emission properties. Studies on imidazo[1,2-a]pyridines have shown that substitution with a naphthyl group at the C2 position generally increases the fluorescence yield. ijrpr.com Furthermore, the electronic properties of other substituents are crucial; electron-donating groups tend to enhance luminescence performance, whereas electron-withdrawing groups often lead to less intense emissions. ijrpr.com

The influence of the naphthyl linking position has been observed in other systems; for example, organocatalysts for polymerization showed that 1-naphthyl groups led to faster reaction rates compared to 2-naphthyl groups, indicating a tangible difference in their electronic influence. researcher.life For imidazole derivatives, substitution at the nitrogen atom of the imidazole ring has been shown to decrease quantum yields, while extending the π-conjugated system at other positions on the ring enhances them. ictp.it The polarity of the surrounding medium also interacts with these structural factors to modulate the photophysical behavior. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena and Mechanisms

ESIPT is a phototautomerization process that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like an imidazole nitrogen) in close proximity. Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer that typically fluoresces at a much longer wavelength (i.e., with a large Stokes shift) compared to the normal excited form.

This phenomenon has been extensively studied in ortho-hydroxyphenyl imidazoles and related systems. mdpi.comdntb.gov.ua The key mechanistic step is the strengthening of the intramolecular hydrogen bond in the excited state, which facilitates a nearly barrierless proton transfer. dntb.gov.uaresearchgate.net

Crucially, this process has been demonstrated in naphthyl imidazole isomers. A detailed study of ortho-(2'-imidazolyl)naphthol constitutional isomers showed that the relative positions of the hydroxyl and imidazole groups on the naphthalene ring dictate the ground and excited-state proton transfer dynamics. rsc.org The distribution of different chemical species (cationic, neutral, anionic) changes upon excitation, with the acidity of the naphthol moiety increasing significantly in the excited state (lower pKa*), which promotes the proton transfer to the nearby imidazole nitrogen. rsc.org The ESIPT photoreaction is highly sensitive to factors like substituents and solvent polarity. mdpi.com

Aggregation-Induced Emission (AIE) Properties and Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent upon aggregation or in the solid state. sigmaaldrich.commdpi.com This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect.

The primary mechanism for AIE is the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). mdpi.com In dilute solutions, flexible parts of the molecule (like phenyl rings) can rotate and vibrate freely, providing non-radiative pathways for the excited-state energy to dissipate, thus quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence. mdpi.com

Several this compound derivatives and related structures have been shown to exhibit AIE. For example, a naphthalene–phenanthro[9,10-d]imidazole molecule displays tunable luminescence upon aggregation in THF/water mixtures, with the emission maximum red-shifting and the quantum yield increasing as the water fraction (the poor solvent) increases. rsc.org Similarly, fluorophores constructed by linking a classic AIE-active unit, tetraphenylethene (TPE), to an imidazole core are highly emissive in the solid state. hep.com.cn Introducing substituents that promote a twisted molecular structure, such as an N-methyl group on the imidazole ring, can also induce AIE properties by preventing detrimental π-π stacking in the solid state and promoting the RIM mechanism. arkat-usa.org

Photophysical Pathways and Non-Radiative Processes

Upon absorption of light, a molecule is promoted to an electronically excited state. For 2-naphthyl imidazoles, the subsequent de-excitation can occur through various radiative and non-radiative pathways. The principal deactivation pathways for the excited states of many naphthalene derivatives are the non-radiative processes of internal conversion and intersystem crossing. uc.pt

Non-radiative decay involves the dissipation of energy as heat to the surrounding environment, such as solvent molecules, through processes like internal conversion (a transition between states of the same multiplicity) and intersystem crossing (a transition between states of different multiplicity, e.g., from a singlet to a triplet state). uc.pt In some imidazole-based systems, specific molecular orbitals can act as quenchers of the excited state, promoting these non-radiative processes. nih.govresearchgate.net For instance, in certain phenanthroimidazole luminophores containing a naphthyl group, higher energy orbitals located on the imidazole ring can quench the excited state through non-radiative pathways. nih.govresearchgate.net

The efficiency of these non-radiative pathways can be influenced by molecular structure and the surrounding environment. For instance, the presence of heavy atoms can facilitate intersystem crossing and enhance phosphorescence at the expense of fluorescence. uc.pt Furthermore, the rigidity of the molecular structure is a key factor; increased rigidity can hinder vibrational and rotational modes that contribute to non-radiative decay, thus potentially increasing fluorescence quantum yields. researchgate.net

Solvent Polarity Effects on Absorption and Emission Spectra

The polarity of the solvent can significantly influence the absorption and emission spectra of 2-naphthyl imidazoles, a phenomenon known as solvatochromism. taylorandfrancis.comrsc.org This effect arises from differential solvation of the ground and excited states of the molecule.

Generally, the absorption spectra of many naphthalene-imidazole derivatives are relatively insensitive to solvent polarity. nih.govuchile.clrsc.org This suggests that the dipole moment of the molecule does not change substantially upon excitation to the Franck-Condon excited state. For example, studies on tripodal chromophores with an imidazole core showed solvent-independent absorption spectra. rsc.org Similarly, the absorption spectra of certain naphthoxazole derivatives, which are structurally related to naphthyl imidazoles, show little change with solvent polarity. nih.govuchile.cl

In stark contrast, the fluorescence emission spectra of these compounds often exhibit a strong dependence on solvent polarity. nih.govuchile.clrsc.org A bathochromic (red) shift in the emission maximum is commonly observed as the solvent polarity increases. rsc.orgresearchgate.netresearchgate.net This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. taylorandfrancis.comrsustnjogat.org This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.

This large change in dipole moment between the ground and excited states is often attributed to the formation of an intramolecular charge transfer (ICT) excited state. nih.govuchile.cl In the excited state, electron density is redistributed within the molecule, creating a more polar species that interacts more strongly with polar solvents. The Lippert-Mataga equation, which relates the Stokes shift (the difference between absorption and emission maxima) to solvent polarity, is often used to quantify this effect and estimate the change in dipole moment upon excitation. nih.govuchile.clresearchgate.net

However, the relationship is not always straightforward. In some naphthalene imide imidazoles, no clear correlation was found between the spectral shifts and solvent polarity, with intermolecular solute-solvent interactions such as π-π stacking with aromatic solvents playing a more significant role. informahealthcare.com In other cases, the photodynamics in polar solvents can be complex, involving an equilibrium of emissions from a locally excited state, a phototautomer, and even an anionic species, each with its own characteristic emission profile and lifetime. acs.org

Table 1: Solvent Effects on Absorption and Emission Maxima of Selected Naphthalene-Imidazole Analogs

This table is a representative compilation based on data for analogous compounds and illustrates typical solvatochromic shifts. Actual values for this compound may vary.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Hexane | 1.88 | ~385 | ~422 | ~2400 |

| Toluene | 2.38 | ~380 | ~490 | ~5800 |

| Dichloromethane | 8.93 | ~385 | ~510 | ~6800 |

| Acetonitrile | 37.5 | ~385 | ~545 | ~8300 |

Data compiled and adapted from findings for analogous compounds presented in the literature. researchgate.netinformahealthcare.comacs.org

Theoretical and Computational Chemistry Studies on 2 Naphthyl Imidazoles

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a primary method for optimizing the molecular structure of medium to large-sized systems due to its balance of accuracy and computational efficiency. mdpi.com For derivatives of 2-naphthyl imidazole (B134444), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p), are commonly employed to predict geometric parameters. mdpi.commaterialsciencejournal.org

These calculations provide optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. worldwidejournals.com For instance, in a study on a related perimidine derivative, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, DFT calculations at the B3LYP/6-311G(d,p) level were used to obtain the optimized molecular structure, which is crucial for understanding the molecule's stability and polarity. materialsciencejournal.org Similarly, for a naphthalene-phenanthro[9,10-d]imidazole derivative, full geometry optimization was performed to understand the influence of molecular structure on self-assembly and optical properties. rsc.org

The optimized geometry is the starting point for further calculations, including vibrational frequencies, electronic properties, and spectroscopic simulations.

Table 1: Example of Calculated Geometric Parameters for a Naphthyl-Imidazole Derivative using DFT (Note: This table is illustrative. Actual values depend on the specific derivative and computational level.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-N (imidazole) | 1.39 Å |

| Bond Length | C=N (imidazole) | 1.32 Å |

| Bond Length | C-C (naphthyl) | 1.37 - 1.42 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Dihedral Angle | Naphthyl-Imidazole | 25.0° |

Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic Schrödinger equation without empirical parameters. iyte.edu.tr The HF method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. iyte.edu.tretprogram.org While DFT methods generally offer better accuracy for a given computational cost by including electron correlation, HF calculations are still valuable. They serve as a starting point for more advanced correlated methods and are used for comparative studies. researchgate.net

For example, in a study of 2-(naphthalen-2-yliminomethyl)phenol, both HF and DFT methods were used to calculate the optimized geometry and total energy. worldwidejournals.com The global minimum energy obtained by the HF method was -780.37 Hartrees, while the B3LYP/6-311+G(d,p) method yielded -785.58 Hartrees, illustrating the difference in energy values obtained by the two approaches. worldwidejournals.com These calculations, though on a related structure, highlight the common practice of using both methods to provide a comprehensive theoretical understanding of a molecule's structure.

Excited State Calculations and Spectroscopic Simulation

Understanding the behavior of molecules upon absorption of light is crucial for applications in optoelectronics and materials science. Computational methods can simulate spectroscopic properties, providing insight into electronic transitions.

Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for calculating the excited-state properties of molecules. dntb.gov.ua It allows for the simulation of electronic absorption (UV-Vis) and emission (fluorescence) spectra by calculating the energies of vertical electronic transitions from the ground state and excited state geometries, respectively. acs.orgsci-hub.se

For π-conjugated systems like 2-naphthyl imidazole derivatives, TDDFT calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which often correspond to transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgacs.org For example, a TDDFT study on a naphthalene (B1677914) derivative revealed calculated absorption and emission maxima at 448 nm and 552 nm, respectively. informahealthcare.com In another study on a naphthalene–phenanthro[9,10-d]imidazole system, TDDFT was used to elucidate the orbitals involved in the electronic transitions responsible for its tunable emission colors. rsc.org These simulations are vital for interpreting experimental spectra and understanding the nature of the electronic transitions, such as whether they are localized on a part of the molecule or involve charge transfer across different fragments. acs.orgsci-hub.se

Table 2: Example of TDDFT Calculated Spectroscopic Data for a Naphthyl-Imidazole System (Note: This table is illustrative and based on findings for related compounds.)

| Property | Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| Absorption (λ_max) | S₀ → S₁ (HOMO → LUMO) | 448 | 0.85 |

| Absorption | S₀ → S₂ (HOMO-1 → LUMO) | 311 | 0.15 |

| Emission (λ_em) | S₁ → S₀ (LUMO → HOMO) | 552 | - |

Molecular Orbital Analysis

The electronic behavior, reactivity, and optical properties of a molecule are governed by the arrangement and energies of its molecular orbitals.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. worldwidejournals.comirjweb.com

A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation, which is relevant for charge transfer processes within the molecule. materialsciencejournal.orgworldwidejournals.com In computational studies, the energies of the HOMO, LUMO, and the resulting energy gap are routinely calculated using DFT or HF methods. For example, in a study on 2-(naphthalen-2-yliminomethyl)phenol, the HOMO-LUMO energy gap was calculated to be -5.98 eV using the B3LYP/6-311+G(d,p) method, indicating that charge transfer interactions occur within the molecule. worldwidejournals.com Analysis of the spatial distribution of these orbitals shows where the electron density is located. Typically, for this compound derivatives, both the HOMO and LUMO are distributed over the π-conjugated system, with the exact distribution depending on the specific substituents. physchemres.org This analysis is crucial for designing molecules with specific electronic and optical properties.

Table 3: Example of Calculated Frontier Orbital Energies and Energy Gap (Note: Values are illustrative and depend on the specific molecule and computational level.)

| Parameter | Energy (eV) |

| E(HOMO) | -6.13 |

| E(LUMO) | -1.15 |

| Energy Gap (ΔE) | 4.98 |

Electronic Density Distribution and Charge Transfer Characteristics

The electronic properties of this compound derivatives are a key focus of computational analysis. Density Functional Theory (DFT) is a primary tool used to explore these characteristics.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding the electronic and optical properties of these compounds. researchgate.net This analysis helps to describe the distribution pattern of electron density over the HOMO and LUMO. researchgate.net In a study on a D–π–A type charge transfer probe containing imidazole and naphthalene units, DFT calculations at the B3LYP/6-31G* level showed that the HOMO is delocalized over the entire imidazole-phenyl bridge-naphthalene unit. rsc.org In contrast, the LUMO is distributed more towards the naphthalene–phenyl unit. rsc.org This distribution suggests an intramolecular charge transfer (ICT) from the imidazole to the naphthalene moiety. rsc.org

Natural Bond Orbital (NBO) analysis further elucidates the hyperconjugative interactions responsible for the stability of these compounds. researchgate.net The unique five-membered heteroaromatic ring of imidazole contains two electronically distinct nitrogen atoms, one acting as an electron donor and the other as an acceptor, which contributes to its distinct electronic configuration. researchgate.net

The table below summarizes the calculated energy gaps for a specific this compound derivative and its deprotonated form, highlighting the change in charge transfer characteristics.

| Species | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Probe 3 | -0.30922 | -0.22094 | 0.08828 |

| Deprotonated 5 | Not specified | Not specified | 0.07214 |

| Data sourced from a study on a D–π–A type charge transfer probe containing imidazole–naphthalene units. rsc.org |

The smaller energy gap in the deprotonated form is consistent with the red shift observed in absorption spectra, confirming the theoretical predictions with experimental data. rsc.org

Prediction and Validation of Spectroscopic Data

Computational methods are extensively used to predict and validate spectroscopic data for this compound derivatives, often showing good agreement with experimental results. researchgate.net

DFT calculations at the B3LYP/6-311+G(d,p) level have been successfully used to obtain optimized geometries and predict spectroscopic properties, including Fourier Transform Infrared (FT-IR) and UV-visible spectra. researchgate.net For instance, the stretching vibrations of aliphatic and aromatic C-H bonds are typically predicted in the regions of 3120-2840 cm⁻¹ and 2900-2700 cm⁻¹, respectively. researchgate.net Furthermore, the stretching vibration modes of C-C and C-N bonds of the imidazole ring are expected in the regions of 1500-1400 cm⁻¹ and 1335-1250 cm⁻¹, respectively. researchgate.net

Time-dependent DFT (TD-DFT) calculations are employed to predict UV-visible spectra. researchgate.netrsc.org For a D–π–A type charge transfer probe, the UV-vis spectrum in DMSO showed an intramolecular charge transfer (ICT) band at 340 nm. rsc.org Upon excitation at this wavelength, an emission maximum was observed at 448 nm. rsc.org

The table below presents a comparison of experimental and theoretical spectroscopic data for a representative this compound compound.

| Spectroscopic Data | Experimental Value | Theoretical Prediction (Method) |

| UV-vis (λmax) | 340 nm (in DMSO) | Not explicitly stated for this value, but TD-DFT is used for UV-vis prediction. researchgate.netrsc.org |

| Emission (λem) | 448 nm (in DMSO) | Not explicitly stated for this value, but TD-DFT is used for emission prediction. sci-hub.se |

| FT-IR (C-H stretch) | Not specified | 3120-2840 cm⁻¹, 2900-2700 cm⁻¹ (B3LYP/6-311+G(d,p)) researchgate.net |

| FT-IR (C-C, C-N stretch) | Not specified | 1500-1400 cm⁻¹, 1335-1250 cm⁻¹ (B3LYP/6-311+G(d,p)) researchgate.net |

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly and intermolecular interactions of this compound derivatives. rsc.orgresearchgate.net These simulations provide insights into how molecules organize themselves and interact in different environments.

A study on a naphthalene–phenanthro[9,10-d]imidazole-based molecule used MD simulations to understand its self-assembly into different superstructures depending on the solvent polarity. rsc.org The simulations, conducted at 300 K, revealed strong π–π stacking interactions that drive the self-assembly process. rsc.org The stability of the π-stacked dimer in a water medium was confirmed over a 10 ps simulation time, with the distance between the centers of mass of the two monomers remaining stable after 4 ps. rsc.org

These simulations can also elucidate the role of intermolecular hydrogen bonding, for instance, involving the N-H group of the imidazole ring, in the molecular self-assembly process. rsc.org The insights from MD simulations are crucial for designing novel materials with specific self-assembly properties for applications in areas like nano-optoelectronics. rsc.org

Computational Investigation of Structure-Property Relationships

DFT calculations are frequently used to explore the impact of substituents on the electronic and optical properties. dergipark.org.trdergipark.org.tr For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and absorption/emission characteristics. researchgate.netsci-hub.se

Quantitative Structure-Activity Relationship (QSAR) studies, often aided by computational methods, correlate structural features with biological or chemical activity. ajrconline.org These studies help in the rational design of new compounds with enhanced properties. For instance, computational docking studies can predict the binding affinity of this compound derivatives to specific biological targets, guiding the development of new therapeutic agents. dergipark.org.trnih.gov

The following table lists some key parameters calculated through computational methods to establish structure-property relationships.

| Calculated Parameter | Significance in Structure-Property Relationship | Computational Method |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity, stability, and electronic transitions. nih.gov | DFT (e.g., B3LYP/6-31G) dergipark.org.tr |

| Dipole Moment (µ) | Influences solubility, intermolecular interactions, and bulk properties. dergipark.org.tr | DFT (e.g., B3LYP/6-31G) dergipark.org.tr |

| Electronegativity (χ) | Describes the ability of the molecule to attract electrons. dergipark.org.tr | Calculated from HOMO/LUMO energies dergipark.org.tr |

| Chemical Hardness (η) | Indicates resistance to change in electron distribution. dergipark.org.tr | Calculated from HOMO/LUMO energies dergipark.org.tr |

| Heat of Formation (ΔHf°) | A fundamental thermodynamic property related to stability. at.ua | Isodesmic approach using DFT at.ua |

These computational investigations provide a theoretical framework for understanding and predicting the properties of 2-naphthyl imidazoles, accelerating the discovery and development of new materials with desired functionalities.

Coordination Chemistry and Metal Complexation of 2 Naphthyl Imidazole Ligands

2-Naphthyl Imidazole (B134444) Derivatives as Chelating Ligands

Derivatives of 2-naphthyl imidazole are well-regarded as chelating ligands, capable of binding to metal ions through multiple donor atoms to form stable, cyclic structures. The imidazole moiety provides a key nitrogen donor, and additional coordinating groups can be introduced to the naphthyl or imidazole rings to create multidentate ligands. This chelation enhances the stability of the resulting metal complexes compared to those with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govajol.info The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A range of metal ions have been successfully incorporated into complexes with this compound derivatives. These include:

Ruthenium(II): Ru(II) complexes have been synthesized and studied for their electrochemical and spectroscopic properties. tandfonline.com

Palladium(II): Pd(II) complexes are often investigated for their catalytic activities. nih.gov

Silver(I): Ag(I) has been used to form coordination complexes with 2-arylbenzimidazoles, including naphthyl derivatives, to study their supramolecular assemblies. nih.gov

Cobalt(II), Nickel(II), Copper(II), and Zinc(II): These first-row transition metals readily form complexes with various imidazole-based ligands. ajol.infoderpharmachemica.comsysrevpharm.orgtandfonline.com

Cadmium(II): Cd(II) has been used to construct coordination polymers with naphthyl-containing bis(imidazole) linkers. rsc.org

Chromium(0) and Molybdenum(0): While less common, low-valent transition metal complexes can be prepared under specific conditions.